molecular formula C11H12ClN3O2 B14287192 Mivazerol hydrochloride CAS No. 127170-73-4

Mivazerol hydrochloride

Cat. No.: B14287192
CAS No.: 127170-73-4
M. Wt: 253.68 g/mol
InChI Key: YJJUPMPFHKRGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mivazerol hydrochloride is a selective alpha2-adrenergic receptor agonist. It is primarily used in the medical field to modulate the catecholamine response, particularly during surgical procedures. This compound has shown potential in reducing cardiac risks in patients undergoing non-cardiac surgeries, especially those with coronary heart disease .

Preparation Methods

The synthesis of Mivazerol hydrochloride involves the preparation of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide. The synthetic route typically includes the reaction of 2-hydroxybenzaldehyde with imidazole derivatives under specific conditions to form the desired product. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) to dissolve the compound and facilitate the reaction .

Chemical Reactions Analysis

Mivazerol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mivazerol hydrochloride has several scientific research applications:

Mechanism of Action

Mivazerol hydrochloride exerts its effects by selectively binding to alpha2-adrenergic receptors. This binding inhibits the release of norepinephrine, reducing sympathetic nervous system activity. The molecular targets include the alpha2-adrenergic receptors located in the central and peripheral nervous systems. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced sympathetic outflow .

Comparison with Similar Compounds

Mivazerol hydrochloride is unique among alpha2-adrenergic receptor agonists due to its high specificity and potency. Similar compounds include:

Properties

CAS No.

127170-73-4

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C11H11N3O2.ClH/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8;/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14);1H

InChI Key

YJJUPMPFHKRGKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.